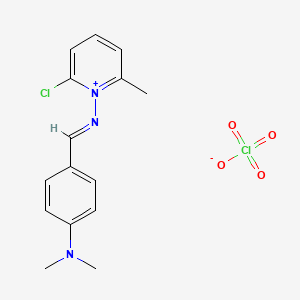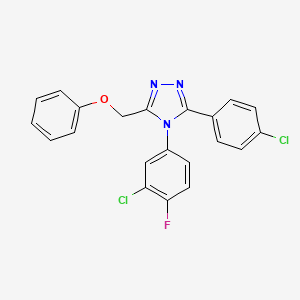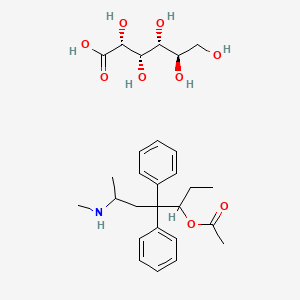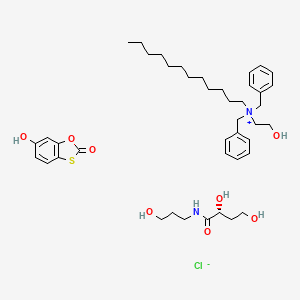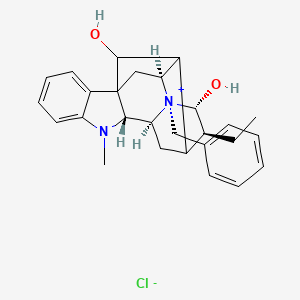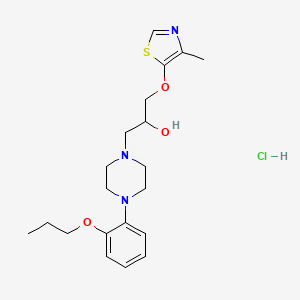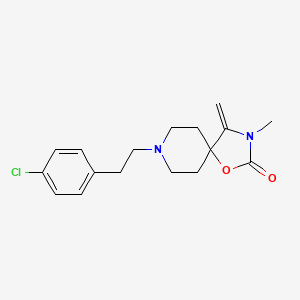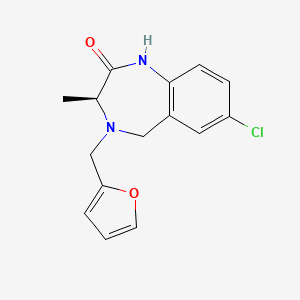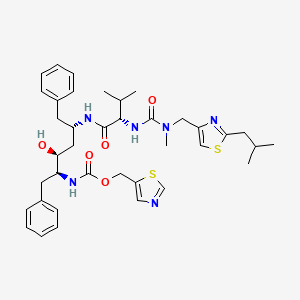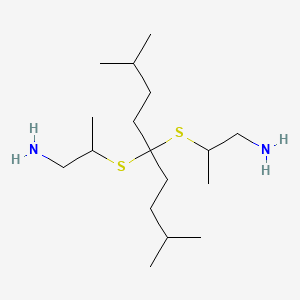
Diethylaminoethyl O-methyl-podocarpate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminoethyl O-methyl-podocarpate is a synthetic derivative of podocarpic acid, a naturally occurring diterpenoid found in the resin of Podocarpus species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl O-methyl-podocarpate typically involves the esterification of podocarpic acid with diethylaminoethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminoethyl O-methyl-podocarpate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Diethylaminoethyl O-methyl-podocarpate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethylaminoethyl O-methyl-podocarpate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podocarpic Acid: The parent compound from which Diethylaminoethyl O-methyl-podocarpate is derived.
Dehydroabietic Acid: Another diterpenoid with similar structural features and biological activities.
Methyl Podocarpate: A closely related ester derivative of podocarpic acid.
Uniqueness
This compound is unique due to its specific diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic applications compared to its parent compound and other similar derivatives .
Propriétés
Numéro CAS |
102259-62-1 |
|---|---|
Formule moléculaire |
C24H37NO3 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl (1R,4aS)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H37NO3/c1-6-25(7-2)15-16-28-22(26)24(4)14-8-13-23(3)20-17-19(27-5)11-9-18(20)10-12-21(23)24/h9,11,17,21H,6-8,10,12-16H2,1-5H3/t21?,23-,24-/m1/s1 |
Clé InChI |
QBJGCOGVONTWJV-MXNGKVSJSA-N |
SMILES isomérique |
CCN(CC)CCOC(=O)[C@@]1(CCC[C@]2(C1CCC3=C2C=C(C=C3)OC)C)C |
SMILES canonique |
CCN(CC)CCOC(=O)C1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
